

In-Depth Technical Guide to Spirendolol: Molecular and Pharmacological Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

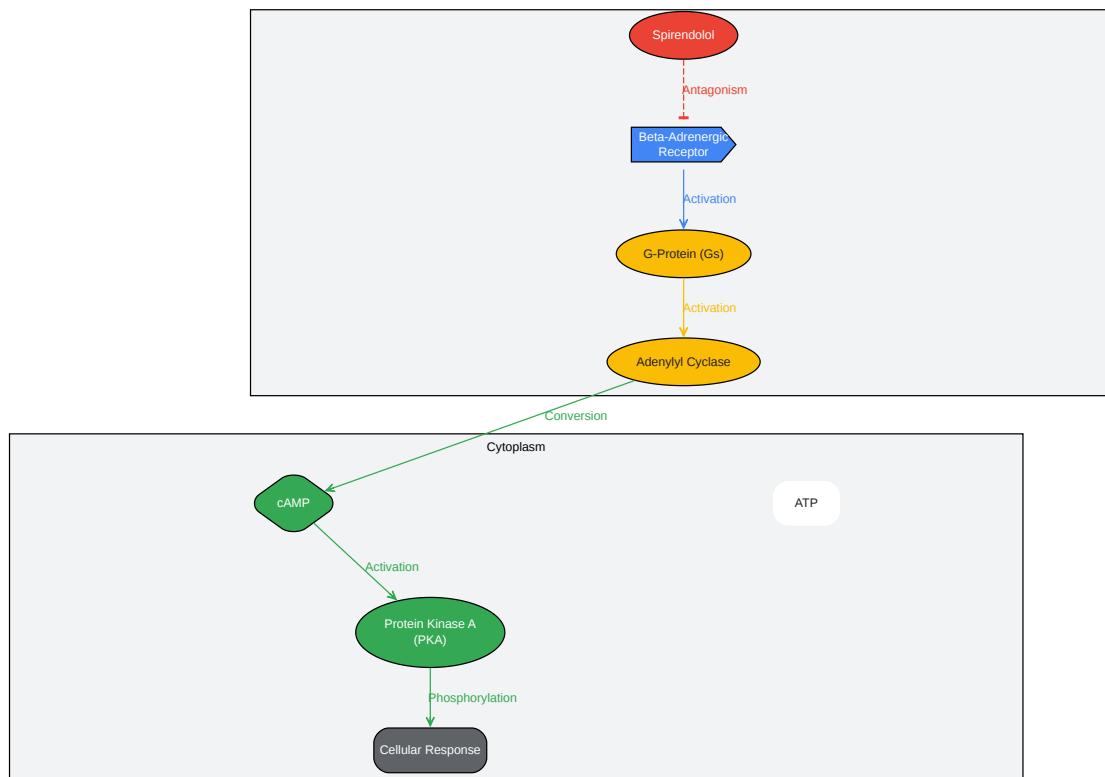
Compound Name: *Spirendolol*
Cat. No.: B1675235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **Spirendolol**, a beta-adrenergic receptor antagonist. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.

Core Molecular and Physicochemical Properties


Spirendolol is a beta-adrenergic receptor antagonist.^[1] Its fundamental molecular and physicochemical properties are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

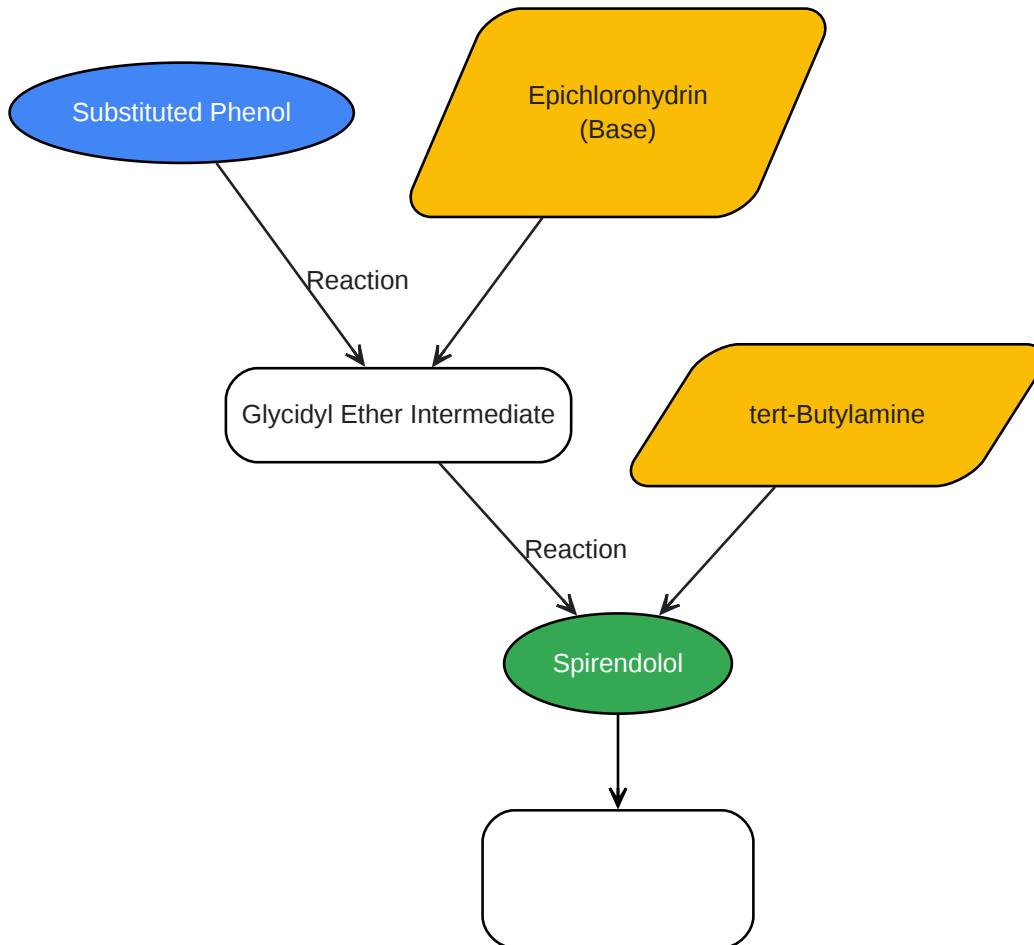
Property	Value	Source
Molecular Formula	C ₂₁ H ₃₁ NO ₃	[1]
Molar Mass	345.48 g/mol	
IUPAC Name	4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one	
CAS Number	65429-87-0	[1]

Further physicochemical data such as pKa, LogP, and water solubility for **Spirendolol** are not readily available in the public domain and would require experimental determination.

Beta-Adrenergic Receptor Signaling Pathway

Spirendolol exerts its pharmacological effects by antagonizing beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a physiological response. By blocking these receptors, **Spirendolol** inhibits this signaling pathway.

[Click to download full resolution via product page](#)


Caption: **Spirendolol** antagonism of the beta-adrenergic receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Spirendolol** are not widely published. However, based on the general synthesis of related beta-blockers, a plausible synthetic route and standard analytical methods are described below.

General Synthesis of Aryloxypropanolamine Beta-Blockers

A common method for synthesizing aryloxypropanolamine beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Spirendolol**.

Analytical Methodologies

Standard analytical techniques for the characterization and quantification of beta-blockers like **Spirendolol** would include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for determining the purity of **Spirendolol**.

- Column: C18, e.g., 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength determined by the chromophore of **Spirendolol** (typically around 220-280 nm).
- Injection Volume: 10-20 μ L.
- Temperature: Ambient or controlled (e.g., 25 °C).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H and 13 C NMR spectroscopy would be used to confirm the chemical structure of synthesized **Spirendolol**.

- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Instrument: 400 MHz or higher field strength spectrometer.
- Analysis: Chemical shifts (δ), coupling constants (J), and integration of proton signals would be analyzed to confirm the presence of all expected functional groups and their connectivity. Two-dimensional NMR techniques (e.g., COSY, HSQC) could be employed for more complex structural assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lysergamides [en.wikipedia-on-ipfs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Spirendolol: Molecular and Pharmacological Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675235#spirendolol-molecular-formula-and-molar-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com